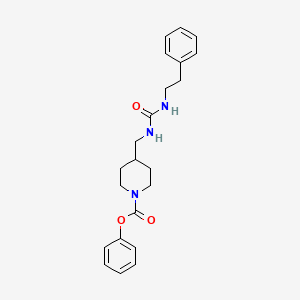

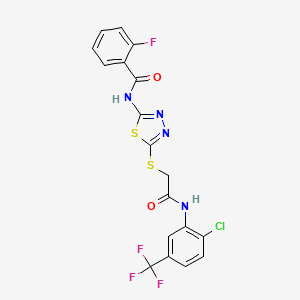

Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

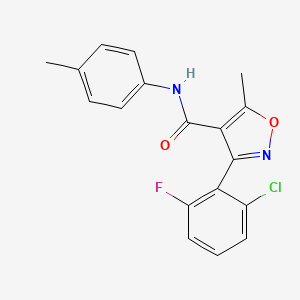

Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of compounds, including 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]benzenesulfonamides, have been synthesized and evaluated for their membrane-bound phospholipase A2 inhibitory activity. Among these, N-(phenylalkyl)piperidine derivatives showed optimal potency, significantly reducing the size of myocardial infarction in animal models. This research indicates the potential of these compounds in cardiovascular therapies (H. Oinuma et al., 1991).

Development of Soluble Epoxide Hydrolase Inhibitors

Investigations into 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase identified from high-throughput screening have led to the discovery of compounds with significant potency and selectivity. These findings highlight the critical role of the triazine heterocycle and phenyl group substitutions in enhancing the compounds' pharmacological profile, offering insights into developing novel therapeutic agents for various diseases (R. Thalji et al., 2013).

Fluorescence as a Mobility Probe in Polymers

The time-resolved fluorescence spectra of certain piperidine derivatives have been utilized to study the polymerization process of methylmethacrylate. This approach demonstrates the application of piperidine compounds as mobility probes in polymers, providing valuable insights into the dynamic properties of polymer matrices (H. J. V. Ramesdonk et al., 1987).

Analgesic Properties

Research into 4-arylamino-4-piperdinecarboxylic acids has led to the discovery of compounds with potent analgesic properties. This work showcases the therapeutic potential of piperidine derivatives in pain management, with some compounds exhibiting significantly higher potency compared to traditional analgesics (P. V. Van Daele et al., 1976).

Mechanism of Action

Target of Action

Many compounds with a piperidine structure, such as fentanyl, are known to interact with opioid receptors in the nervous system . These receptors play a crucial role in pain perception and reward.

Mode of Action

Upon binding to its target, the compound may mimic the action of endogenous opioids, leading to a decrease in the perception of pain .

Biochemical Pathways

The compound’s interaction with opioid receptors can trigger a cascade of biochemical events, including the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This can lead to hyperpolarization of the neuron and inhibition of neurotransmitter release .

Result of Action

The overall effect of the compound’s action would likely be analgesia (pain relief), along with other effects associated with opioid activity, such as sedation, euphoria, and respiratory depression .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, acidic conditions can enhance the stability of many drugs, while elevated temperatures can increase the rate of drug degradation .

Properties

IUPAC Name |

phenyl 4-[(2-phenylethylcarbamoylamino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c26-21(23-14-11-18-7-3-1-4-8-18)24-17-19-12-15-25(16-13-19)22(27)28-20-9-5-2-6-10-20/h1-10,19H,11-17H2,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFLRXHREXAKRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-N-Cyclopropyl-4-N-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2525750.png)

![Ethyl 4-[4-[(5-ethoxycarbonyl-4-methylthiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2525755.png)

![Tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate](/img/structure/B2525756.png)

![[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl benzoate](/img/structure/B2525757.png)

![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2525764.png)